![molecular formula C24H24N2O3 B2900325 Methyl 2-{[(2-benzamidophenyl)(4-methylphenyl)methyl]amino}acetate CAS No. 1796957-29-3](/img/structure/B2900325.png)
Methyl 2-{[(2-benzamidophenyl)(4-methylphenyl)methyl]amino}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-{[(2-benzamidophenyl)(4-methylphenyl)methyl]amino}acetate, also known as Methyl-BAM, is a synthetic compound that belongs to the family of benzamides. It has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The exact mechanism of action of Methyl 2-{[(2-benzamidophenyl)(4-methylphenyl)methyl]amino}acetate is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes, such as histone deacetylases (HDACs) and fatty acid amide hydrolase (FAAH). HDACs are involved in the regulation of gene expression, while FAAH is involved in the breakdown of endocannabinoids.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. In inflammation, it has been shown to inhibit the production of pro-inflammatory cytokines. In neurological disorders, it has been shown to have neuroprotective effects and to improve cognitive function.
実験室実験の利点と制限
One advantage of using Methyl 2-{[(2-benzamidophenyl)(4-methylphenyl)methyl]amino}acetate in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for the study of Methyl 2-{[(2-benzamidophenyl)(4-methylphenyl)methyl]amino}acetate. One direction is to further investigate its potential as an anti-cancer agent. Another direction is to study its effects on other neurological disorders, such as Parkinson's disease. Additionally, the development of more specific inhibitors of HDACs and FAAH may lead to the development of more effective drugs based on the structure of this compound.
合成法
The synthesis of Methyl 2-{[(2-benzamidophenyl)(4-methylphenyl)methyl]amino}acetate involves the reaction of 2-aminobenzamide, 4-methylbenzyl chloride, and methyl 2-bromoacetate in the presence of a base, such as potassium carbonate. The resulting product is then purified using column chromatography. The yield of the reaction is typically around 50%.
科学的研究の応用
Methyl 2-{[(2-benzamidophenyl)(4-methylphenyl)methyl]amino}acetate has been studied extensively for its potential use in the treatment of various diseases. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. This suggests that this compound may have potential as an anti-inflammatory agent.
In neurological research, this compound has been shown to have neuroprotective effects. It has been shown to protect against oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
methyl 2-[[(2-benzamidophenyl)-(4-methylphenyl)methyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-17-12-14-18(15-13-17)23(25-16-22(27)29-2)20-10-6-7-11-21(20)26-24(28)19-8-4-3-5-9-19/h3-15,23,25H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCDZSIYNDTFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2NC(=O)C3=CC=CC=C3)NCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

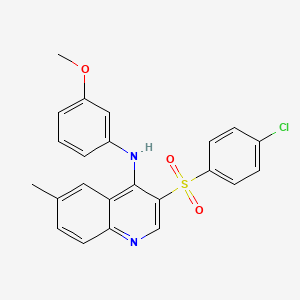
![(E)-N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2900243.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2900246.png)
![5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B2900247.png)
![N-(4-fluorobenzyl)-3-isobutyl-4-oxo-2-[(2-oxo-2-phenylethyl)thio]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2900250.png)
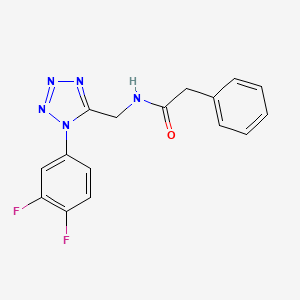
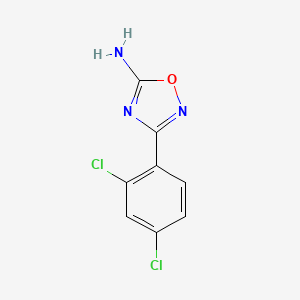
![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 4-nitrobenzenecarboxylate](/img/structure/B2900254.png)

![2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl nicotinate](/img/structure/B2900260.png)

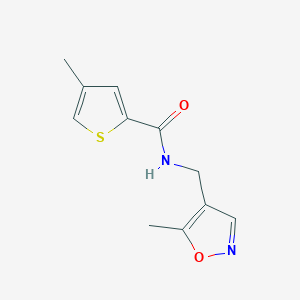
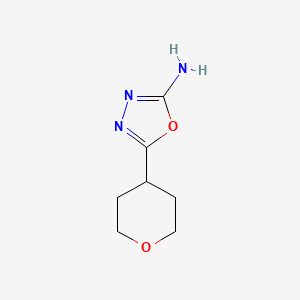
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2900264.png)